molecular formula C10H16O2 B14316413 4-Methyl-5-(3-methylbut-1-en-1-yl)oxolan-2-one CAS No. 111372-59-9

4-Methyl-5-(3-methylbut-1-en-1-yl)oxolan-2-one

Cat. No.: B14316413
CAS No.: 111372-59-9
M. Wt: 168.23 g/mol
InChI Key: MLFXHMZNLOGDGV-UHFFFAOYSA-N
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Description

4-Methyl-5-(3-methylbut-1-en-1-yl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered ring containing an oxygen atom and a substituent at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(3-methylbut-1-en-1-yl)oxolan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methylpent-3-en-2-one with ethylene glycol in the presence of an acid catalyst can yield the desired oxolane derivative.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(3-methylbut-1-en-1-yl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane-2,5-dione derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-2,5-dione derivatives, while reduction can produce more saturated oxolane compounds.

Scientific Research Applications

4-Methyl-5-(3-methylbut-1-en-1-yl)oxolan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methylbut-2-en-1-yl diphosphate: Shares structural similarities but differs in functional groups and biological activity.

    3-Methylbut-2-en-1-ol: Another related compound with different reactivity and applications.

Uniqueness

4-Methyl-5-(3-methylbut-1-en-1-yl)oxolan-2-one is unique due to its specific oxolane ring structure and the presence of a methylbutenyl substituent. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

111372-59-9

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4-methyl-5-(3-methylbut-1-enyl)oxolan-2-one

InChI

InChI=1S/C10H16O2/c1-7(2)4-5-9-8(3)6-10(11)12-9/h4-5,7-9H,6H2,1-3H3

InChI Key

MLFXHMZNLOGDGV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)OC1C=CC(C)C

Origin of Product

United States

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